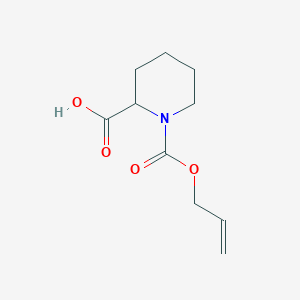
6-Bromo-5-fluoro-1,2,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-fluoro-1,2,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole typically involves the bromination and fluorination of 1,2,3-benzothiadiazole. One common method is the reaction of 1,2,3-benzothiadiazole with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-fluoro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-fluoro-1,2,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The presence of bromine and fluorine atoms enhances the compound’s ability to stabilize negative charges, making it an effective electron acceptor. This property is particularly valuable in organic electronics, where it helps to improve the efficiency of charge transport in semiconducting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-5,6-difluoro-1,2,3-benzothiadiazole: This compound has similar electron-withdrawing properties and is used in similar applications, such as organic electronics and nonlinear optics.
4,7-Dibromo-5-fluoro-1,2,3-benzothiadiazole: Another closely related compound with similar applications.
Uniqueness
6-Bromo-5-fluoro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other benzothiadiazole derivatives. The combination of bromine and fluorine atoms in this compound offers a balance of reactivity and stability, making it a versatile building block for various applications .
Eigenschaften
Molekularformel |
C6H2BrFN2S |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
6-bromo-5-fluoro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2BrFN2S/c7-3-1-6-5(2-4(3)8)9-10-11-6/h1-2H |
InChI-Schlüssel |
FXLSCXRXJJPGGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)Br)SN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)
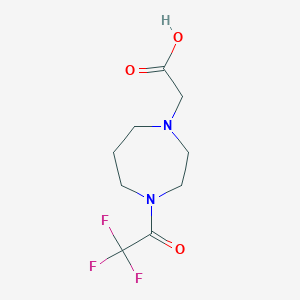

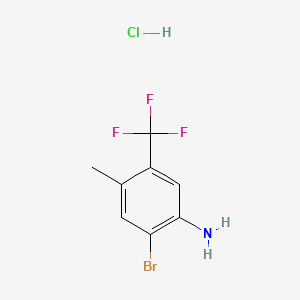

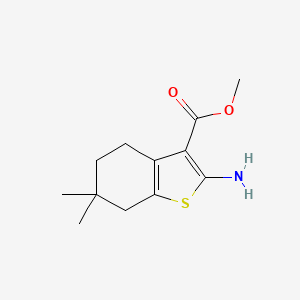
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
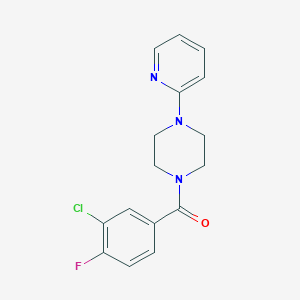
![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)

